3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide
CAS No.: 1396683-70-7
Cat. No.: VC6911215
Molecular Formula: C18H16N2O3
Molecular Weight: 308.337
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396683-70-7 |
---|---|
Molecular Formula | C18H16N2O3 |
Molecular Weight | 308.337 |
IUPAC Name | 3-cyano-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide |
Standard InChI | InChI=1S/C18H16N2O3/c19-11-13-4-3-5-14(10-13)17(21)20-12-18(22)8-9-23-16-7-2-1-6-15(16)18/h1-7,10,22H,8-9,12H2,(H,20,21) |
Standard InChI Key | UFMZTWJRNWMCKG-UHFFFAOYSA-N |
SMILES | C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=CC(=C3)C#N)O |
Introduction
Chemical Identity and Structural Features
3-Cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide (molecular formula: ) consists of a benzamide core substituted with a cyano group at the 3-position and a 4-hydroxychroman-4-ylmethyl moiety. Chroman, a benzopyran derivative, features a fused benzene and tetrahydropyran ring, distinguishing it from benzofuran-based analogs such as 3-Cyano-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide (CAS 2415468-97-0) . The chroman system introduces distinct stereoelectronic properties due to its oxygen-containing pyran ring, potentially influencing solubility and target interactions.
Key structural attributes include:
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Benzamide backbone: Provides a planar aromatic system for π-π stacking or hydrophobic interactions.
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Cyano group: Enhances electrophilicity and may participate in hydrogen bonding.
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4-Hydroxychroman-4-ylmethyl group: Introduces chirality and hydroxyl functionality, enabling hydrogen bonding and redox activity.
Synthetic Methodologies and Reaction Pathways
While no direct synthesis of 3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide is documented, analogous benzamide derivatives are synthesized via cyclocondensation reactions. For example, N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide is prepared by refluxing N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide with hydrazine in ethanol . Adapting this methodology, the chroman moiety could be introduced through:
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Mannich-type reactions: Reacting 4-hydroxychroman-4-carbaldehyde with cyanoacetamide derivatives.
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Nucleophilic substitution: Coupling 3-cyanobenzoyl chloride with 4-(aminomethyl)-4-hydroxychroman.
A representative pathway might involve:
Characterization via -NMR would reveal aromatic protons (δ 7.5–8.1 ppm), chroman methylene signals (δ 2.3–3.5 ppm), and hydroxyl resonance (δ 5.3 ppm) .
Physicochemical Properties and Stability
Although experimental data for the chroman derivative is unavailable, its benzofuran analog (CAS 2415468-97-0) offers a proxy :
Property | Value (Benzofuran Analog) |
---|---|
Molecular weight | 296.32 g/mol |
Molecular formula | |
Predicted solubility | Low (logP ~2.8) |
The chroman variant’s additional oxygen atom may slightly increase polarity, improving aqueous solubility. Stability studies of similar benzamides indicate susceptibility to hydrolytic cleavage under acidic or basic conditions, necessitating storage in anhydrous environments .
Comparative Analysis with Structural Analogs
Comparing the chroman derivative to its benzofuran counterpart reveals critical differences:
Feature | Chroman Derivative | Benzofuran Analog |
---|---|---|
Core structure | Benzopyran | Benzofuran |
Oxygen position | Pyran ring oxygen | Furan ring oxygen |
Predicted logP | ~2.5 | ~2.8 |
Synthetic accessibility | Moderate | Well-documented |
The chroman’s saturated pyran ring may enhance metabolic stability compared to the benzofuran’s unsaturated system.
Future Directions and Research Opportunities
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Synthetic optimization: Develop one-pot methodologies to incorporate the chroman moiety efficiently.
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Biological screening: Evaluate antiviral activity against influenza strains and coronaviruses.
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SAR studies: Modify the cyano position or chroman hydroxyl group to enhance potency.
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